5-bromo-N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]furan-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrido[2,3-d]pyrimidine core, which is known for its diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]furan-2-carboxamide typically involves multiple steps:
Formation of the Pyrido[2,3-d]pyrimidine Core: This can be achieved through the Gould–Jacobs reaction, which involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester followed by cyclization at high temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, alkoxides.
Major Products Formed
Oxidation: Oxidized derivatives of the furan ring.
Reduction: Reduced derivatives of the pyrido[2,3-d]pyrimidine core.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-bromo-N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antiproliferative agent, tyrosine kinase inhibitor, and cyclin-dependent kinase inhibitor.
Biological Research: The compound is used in studies related to its antimicrobial, anti-inflammatory, and antihistaminic activities.
Chemical Biology: It serves as a tool compound for probing biological pathways and molecular targets.
Mechanism of Action
The mechanism of action of 5-bromo-N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]furan-2-carboxamide involves its interaction with specific molecular targets:
Tyrosine Kinase Inhibition: The compound inhibits tyrosine kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of downstream targets.
Cyclin-Dependent Kinase Inhibition: It inhibits cyclin-dependent kinases, leading to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one Derivatives: These compounds share the pyrido[2,3-d]pyrimidine core and exhibit similar biological activities.
Tyrosine Kinase Inhibitors: Compounds like imatinib and erlotinib also inhibit tyrosine kinases but differ in their chemical structure and specificity.
Uniqueness
5-bromo-N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]furan-2-carboxamide is unique due to its specific combination of the pyrido[2,3-d]pyrimidine core with the furan-2-carboxamide moiety, which imparts distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C15H13BrN4O3 |
---|---|
Molecular Weight |
377.19 g/mol |
IUPAC Name |
5-bromo-N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)ethyl]furan-2-carboxamide |
InChI |
InChI=1S/C15H13BrN4O3/c1-9-19-13-10(3-2-6-17-13)15(22)20(9)8-7-18-14(21)11-4-5-12(16)23-11/h2-6H,7-8H2,1H3,(H,18,21) |
InChI Key |
IBRMEQMAQAGNEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CC=N2)C(=O)N1CCNC(=O)C3=CC=C(O3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.